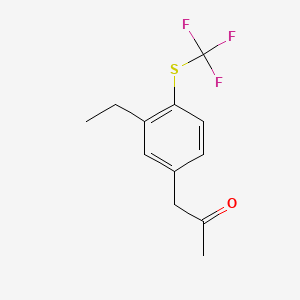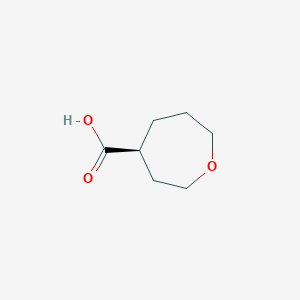
(S)-Oxepane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Oxepane-4-carboxylic acid is a chiral compound with a six-membered oxepane ring and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-Oxepane-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or an epoxide, under acidic or basic conditions. For example, the cyclization of 4-hydroxybutanoic acid in the presence of a strong acid like sulfuric acid can yield this compound.
Another method involves the use of Grignard reagents. The reaction of a Grignard reagent with an appropriate epoxide, followed by acidic workup, can also produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Oxepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The oxepane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxepane derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepane-4-carboxylate esters, while reduction can produce oxepane-4-methanol.
Aplicaciones Científicas De Investigación
(S)-Oxepane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-Oxepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the oxepane ring can provide steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxepane-4-carboxylic acid: The non-chiral version of the compound.
Tetrahydrofuran-2-carboxylic acid: A similar compound with a five-membered ring.
Piperidine-4-carboxylic acid: A compound with a six-membered nitrogen-containing ring.
Uniqueness
(S)-Oxepane-4-carboxylic acid is unique due to its chiral nature and the presence of an oxepane ring. This combination of features provides distinct chemical reactivity and biological activity compared to other similar compounds. The chiral center allows for enantioselective interactions, which can be crucial in drug design and other applications .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(4S)-oxepane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9)/t6-/m0/s1 |
Clave InChI |
LUTVJDHKNWWRKO-LURJTMIESA-N |
SMILES isomérico |
C1C[C@@H](CCOC1)C(=O)O |
SMILES canónico |
C1CC(CCOC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


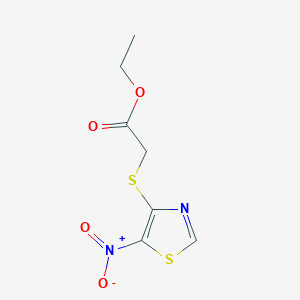
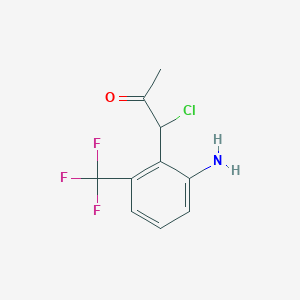

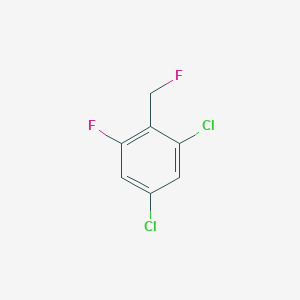
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)

![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)

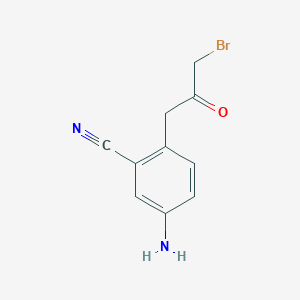
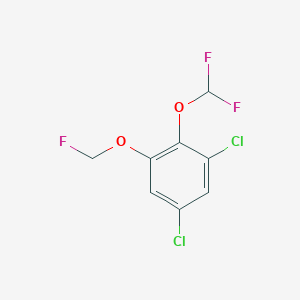
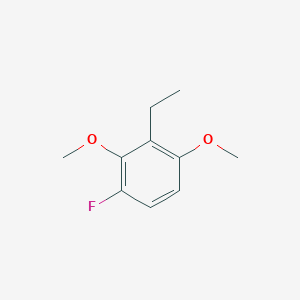

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
